molecular formula C28H30N4O B4835337 4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline

4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline

Cat. No.: B4835337
M. Wt: 438.6 g/mol
InChI Key: YAWIKHNHZJZHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the 4-propoxyphenyl group and the 4-benzylpiperazin-1-yl group through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)-2-(4-methoxyphenyl)quinazoline
  • 4-(4-Ethylpiperazin-1-yl)-2-(4-ethoxyphenyl)quinazoline

Uniqueness

4-(4-Benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the benzyl group on the piperazine ring and the propoxy group on the phenyl ring may influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O/c1-2-20-33-24-14-12-23(13-15-24)27-29-26-11-7-6-10-25(26)28(30-27)32-18-16-31(17-19-32)21-22-8-4-3-5-9-22/h3-15H,2,16-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWIKHNHZJZHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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